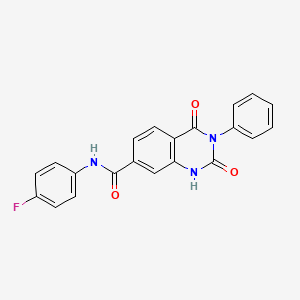

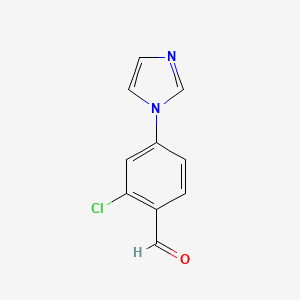

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(9H-xanthen-9-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(9H-xanthen-9-yl)methanone is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the azetidine family, which is known for its diverse biological activities. The combination of the azetidine and xanthenyl moieties in this compound makes it a unique and promising candidate for further research.

Aplicaciones Científicas De Investigación

Catalytic Asymmetric Synthesis

Azetidines have been employed in catalytic asymmetric synthesis. For instance, enantiopure azetidin-2-yl methanols have been evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. This underscores the utility of four-membered heterocycles like azetidines in asymmetric synthesis, highlighting their potential in creating chiral molecules with significant enantioselectivity (Wang et al., 2008).

Huisgen Cycloaddition Catalysis

Triazoles have been recognized for their role in catalysis, particularly in the Huisgen 1,3-dipolar cycloaddition. A study demonstrated the use of a tris(triazolyl)methanol-Cu(I) complex as a highly active catalyst for this reaction, enabling efficient cycloaddition under mild conditions (Ozcubukcu et al., 2009).

Protective Groups in Peptide Synthesis

Xanthenes , specifically the 9H-xanthen-9-yl group, have been utilized as protective groups for cysteine residues in peptide synthesis, demonstrating their value in the selective formation and cleavage of thioethers during the synthesis of complex peptides (Han & Barany, 1997).

Biological Activities

Compounds containing triazole and xanthene motifs have been evaluated for various biological activities. For example, novel benzotriazole derivatives exhibited moderate antibacterial and antifungal activities, and some showed significant anticonvulsant activity (Rajasekaran et al., 2006). Xanthone derivatives, in particular, have been extensively studied for their therapeutic potential, including antioxidant, antitumor, and antibacterial properties (Pinto et al., 2005).

Mecanismo De Acción

Target of Action

It’s known that xanthone derivatives, which share a similar structure with this compound, have been found to counteract oxidative stress via nrf2 modulation in inflamed human macrophages .

Mode of Action

Xanthone derivatives have been shown to enhance the nrf2 translocation, which is a sign of intracellular cell response towards oxidative stress and inflammation . This suggests that the compound may interact with its targets by modulating the Nrf2 pathway.

Biochemical Pathways

The compound likely affects the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway . The Nrf2 pathway plays a crucial role in cellular defense against oxidative stress and inflammation. When activated, Nrf2 translocates to the nucleus, where it binds to antioxidant response elements (AREs) in the DNA, leading to the transcription of various antioxidant and anti-inflammatory genes.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its potential anti-inflammatory and antioxidant activities, given its possible role in modulating the Nrf2 pathway . By enhancing Nrf2 translocation, the compound could potentially increase the expression of antioxidant and anti-inflammatory genes, thereby helping to counteract oxidative stress and inflammation.

Análisis Bioquímico

Biochemical Properties

They have been reported to show promising biological activities, including α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities .

Cellular Effects

Xanthones have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Xanthones are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Xanthone biosynthesis in plants involves the shikimate and the acetate pathways

Propiedades

IUPAC Name |

[3-(triazol-2-yl)azetidin-1-yl]-(9H-xanthen-9-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c24-19(22-11-13(12-22)23-20-9-10-21-23)18-14-5-1-3-7-16(14)25-17-8-4-2-6-15(17)18/h1-10,13,18H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPFYHBEBWXGNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)N5N=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2831036.png)

![8-Bromo-3-chloroimidazo[1,2-a]pyridine](/img/structure/B2831038.png)

![N-(3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)acetamide](/img/structure/B2831039.png)

![1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2831040.png)

![Ethyl 2-propionamidobenzo[d]thiazole-6-carboxylate](/img/structure/B2831041.png)

![2-Oxospiro[3.3]heptane-6-carboxamide](/img/structure/B2831044.png)

![Methyl 5-phenyl-3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2831048.png)